tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

DPP-IV Inhibition Type 2 Diabetes Scaffold Replacement

Direct use of 1,1-dioxothian-4-amine (CAS 210240-20-3) in acylation or cross-coupling leads to competitive side reactions and low yields. This Boc-protected precursor provides orthogonal deprotection (TFA/DCM) that preserves the acid-sensitive sulfone ring. • Enables high-yielding Ugi-4CR and sequential amide couplings for Amenamevir (ASP2151) assembly • 10-fold DPP-IV potency gain vs. tetrahydropyran analogs (Nitta et al. 2012) • Non-hygroscopic solid compatible with automated liquid handlers and DEL technology; ≥98% purity ensures reproducible SAR data

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 595597-01-6
Cat. No. B1442768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(1,1-dioxothian-4-yl)carbamate
CAS595597-01-6
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1
InChIInChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12)
InChIKeyXKAPOJQKLRKFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: Core Sulfone Building Block


tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS: 595597-01-6) is a carbamate derivative that features a tert-butyloxycarbonyl (Boc) protecting group attached to a 1,1-dioxothian-4-amine scaffold (tetrahydro-2H-thiopyran-4-amine 1,1-dioxide) . It is a white solid with a molecular weight of 249.33 g/mol and a molecular formula of C10H19NO4S . This compound belongs to a class of heterocyclic sulfone-based building blocks widely used in medicinal chemistry for the synthesis of antiviral agents (e.g., Amenamevir) and DPP-IV inhibitors [1].

Scaffold Boc‑protected 1,1‑dioxothian‑4‑amine for sulfone‑based pharmacophore synthesis
Protection Orthogonal Boc group supports mild acidic deprotection (TFA/DCM) without sulfone ring degradation
Handling Non‑hygroscopic solid suitable for automated synthesis platforms and precise stoichiometric control

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: Uniqueness vs. Analogs


The 1,1-dioxothian-4-amine moiety is a key pharmacophore for target engagement, but the free amine (CAS 210240-20-3) is incompatible with many common synthetic transformations, such as acylation, reductive amination, or metal-catalyzed cross-couplings, where it would lead to undesired side reactions or decomposition . While alternative N-protected analogs (e.g., Cbz- or Fmoc-protected) exist, the Boc group offers a well-characterized orthogonal deprotection profile under mild acidic conditions (TFA/DCM), preserving the acid-sensitive sulfone ring and enabling streamlined solid-phase or solution-phase peptide synthesis protocols [1]. Thus, generic unprotected amine or alternative protecting group analogs cannot be directly interchanged without compromising synthetic efficiency and final product purity.

Free amine Unprotected 1,1‑dioxothian‑4‑amine may cause side reactions in acylation or metal‑catalyzed couplings, compromising synthetic efficiency.
Alt. protecting group Cbz‑ or Fmoc‑protected analogs lack the mild acidic lability of Boc; their deprotection conditions may affect the acid‑sensitive sulfone ring.
Ether scaffold Tetrahydropyran‑4‑yl (ether) analogs may exhibit different target‑binding profiles; the sulfone’s hydrogen‑bond capacity cannot be directly replicated.

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: Comparative Performance


DPP-IV Inhibitor Potency: Sulfone vs. Ether Scaffold

In a head-to-head series of DPP-IV inhibitors, the 1,1-dioxothian-4-yl scaffold (accessible from our compound via Boc-deprotection) conferred significantly higher DPP-IV inhibitory activity compared to the corresponding tetrahydropyran-4-yl (ether) analogue. Compound 30, featuring the 1,1-dioxothian-4-yl core, demonstrated an IC50 that was approximately 10-fold more potent than its tetrahydropyran analog [1]. This is attributed to the enhanced hydrogen-bond acceptor capacity of the sulfone oxygen atoms and optimal fit within the S1' pocket.

DPP‑IV inhibition
Head‑to‑head
Target (sulfone core): IC₅₀ = 6.5 nM
Comparator (ether analog): IC₅₀ = 65 nM
10‑fold difference in recombinant human DPP‑IV assay
Reported scaffold‑binding context; may support lead optimization SAR studies.
In vitro cell‑free assay; exact values should be verified in full‑text.
DPP-IV Inhibition Type 2 Diabetes Scaffold Replacement

Solubility and Handling: Boc-Protected vs. Free Amine

The Boc protecting group substantially modulates the physicochemical profile of the dioxothian-4-amine scaffold. tert-Butyl N-(1,1-dioxothian-4-yl)carbamate exhibits a calculated aqueous solubility of 0.6 g/L at 25°C , whereas the free amine hydrochloride salt (CAS 116529-31-8) is highly hygroscopic and readily forms hydrates, complicating handling and accurate stoichiometric control in synthesis . The Boc derivative's improved organic-phase solubility facilitates its use in standard extraction and purification protocols.

Solubility & handling
Data to verify
Boc derivative: calc. aq. solubility ~0.6 g/L, non‑hygroscopic
Free amine HCl salt: >50 g/L, hygroscopic/hydrate formation
Handling‑relevant property context; may support automated synthesis workflows.
Calculated solubility; experimental hygroscopicity per supplier SDS.
Physicochemical Properties Solubility Drug-likeness

Purity and Analytical Quality Control

Vendor-specified purity for tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is ≥98% by HPLC, with batch-specific analytical reports (COA) available, including NMR and HPLC spectra . In contrast, the Sigma-Aldrich offering (SYX00427) is an 'AS-IS' purchase without analytical data or purity guarantee, and the free amine hydrochloride is often sold at 95% purity with limited documentation . The higher documented purity and available batch-specific analytical certificates provide greater confidence for precise biological testing and patent filing reproducibility.

Purity & QC
Data to verify
≥98% HPLC purity, batch‑specific COA
Comparator: Sigma‑Aldrich “AS‑IS” (purity unspecified); free amine HCl ≥95%
Reported batch specification; supports reproducibility in regulated preclinical studies.
Vendor‑specified purity; independent QC verification recommended.
Analytical Quality Control HPLC Purity Supply Chain

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: Recommended Applications


Antiviral Helicase-Primase Inhibitor Synthesis

The 1,1-dioxothian-4-amine core, released by Boc deprotection, serves as the critical C-terminal fragment in Amenamevir (ASP2151), a marketed helicase-primase inhibitor for herpes zoster. Procuring the Boc-protected precursor (CAS 595597-01-6) ensures orthogonality during Ugi-4CR construction or sequential amide couplings, enabling efficient and high-yielding assembly of the clinical candidate [1]. Use of the free amine directly would lead to competitive side reactions with electrophilic centers, diminishing yield and complicating purification.

DPP-IV Inhibitor Lead Optimization

As demonstrated in the Nitta et al. (2012) study, the 1,1-dioxothian-4-yl scaffold imparts a 10-fold improvement in DPP-IV inhibitory activity over the corresponding tetrahydropyran-4-yl analog [1]. Researchers can directly employ this Boc-protected intermediate to generate focused libraries of DPP-IV inhibitors, confident that the sulfone core will enhance potency and selectivity. The compound’s documented high purity (≥98%) and solubility profile ensure reproducible biological assay data and reliable structure-activity relationship (SAR) analysis.

High-Throughput Synthesis and DEL Production

The Boc group provides a robust protecting group handle compatible with the acidic cleavage conditions used in solid-phase organic synthesis and DEL technology. The non-hygroscopic nature and organic solubility of the Boc derivative, contrasted with the hygroscopic HCl salt, make it the preferred reagent for automated liquid handlers and high-throughput chemistry platforms, minimizing instrument downtime due to clogging or inaccurate dosing.

Application
Selection Property
Validation Focus
Helicase‑primase inhibitor synthesis research
Boc‑orthogonal protection compatibility
Yield and purity under acidic deprotection conditions
DPP‑IV inhibitor lead optimization studies
Sulfone pharmacophore scaffold
Enzyme inhibition assay reproducibility, SAR analysis
Automated synthesis and DEL production
Non‑hygroscopic solid, organic solubility
Handling accuracy and instrument compatibility

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